
2-Hydroxy-5,6-dihydropyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,6-dihydropyran-4-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a hydroxyl group This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6-dihydropyran-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of α-haloesters using a metal as a reducing agent . Another method includes the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or nanocatalysts, is common to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5,6-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the Maillard reaction, contributing to its antioxidant properties .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction may produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5,6-dihydropyran-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Hydroxy-5,6-dihydropyran-4-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group in its structure plays a crucial role in scavenging free radicals, thereby reducing oxidative stress . This activity is attributed to the unstable enol structure within the compound, which facilitates the transfer of protons to oxygen radicals .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Exhibits similar antioxidant properties and is used in various chemical syntheses.
Uniqueness: 2-Hydroxy-5,6-dihydropyran-4-one stands out due to its specific hydroxyl group positioning, which enhances its antioxidant capabilities. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
55100-07-7 |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2 |
InChI-Schlüssel |
NJGFHHXZSDLYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)






![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

